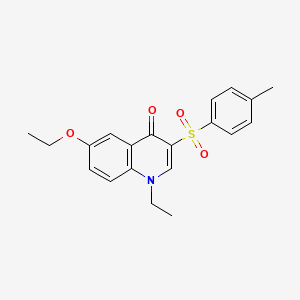![molecular formula C18H13FN2OS B2659560 2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-03-9](/img/structure/B2659560.png)
2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” belongs to the class of organic compounds known as phenylpyridines . It is a part of the pyrimidine-thiones group, which are known for their antitumor activities . The formation of thiones involves the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones involves a combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy . The formation of thiones is achieved via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . The NMR data for a similar compound is as follows: 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 6.90 (s, 1H), 4.69 (t, J = 6.3 Hz, 2H), 3.71 (s, 3H), 3.08 (t, J = 6.8 Hz, 2H), 2.05 (p, J = 7.0 Hz, 2H), 1.96 (p, J = 6.6 Hz, 2H); 13C NMR (101 MHz, CDCl3) δ 178.74, 154.56, 142.94, 138.41, 131.93, 130.36, 130.25, 122.66, 120.42, 105.15, 47.97, 32.61, 30.01, 22 .Aplicaciones Científicas De Investigación
Complexes of Pyrimidine Thiones: Synthesis and Biological Evaluation
A study on the mechanochemical synthesis of metal complexes with pyrimidine thiones, including 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione, revealed their potential for antibacterial and DNA photocleavage applications. The structural analysis confirmed the coordination of ligands through nitrogen (endocyclic) and sulfur (exocyclic) donor atoms. The biological evaluation highlighted the impact of substitution on ligands' biological potentials, indicating that certain substitutions enhance antibacterial and DNA cleaving agents' effectiveness (Sethi, Khare, & Choudhary, 2020).
Synthesis and Biological Activity of Pyrimidine Derivatives
Another research focus is the development of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing significant larvicidal activity against third instar larvae. This study demonstrates the potential of pyrimidine derivatives in pest control, with certain compounds showing excellent activity compared to the standard drug malathion. This highlights the role of electron-withdrawing groups in enhancing biological activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Quantum Chemical Calculations and Molecular Docking Studies
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives have elucidated their structural and electronic properties. These studies aim to understand the interactions at the molecular level, which are crucial for pharmaceutical applications. By redesigning pyrimidine compounds with different halogens and docking them with human estrogen receptors, researchers aim to predict potential drug candidates with optimized pharmacological profiles (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Design and Synthesis of Pyrimidine Derivatives as Anti-inflammatory Agents
A study on the synthesis of novel pyrimidine derivatives for potential anti-inflammatory and analgesic applications revealed the importance of substituent nature on biological activities. The research demonstrated that certain pyrimidine derivatives, particularly those with chlorophenyl substitution, exhibited potent anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Muralidharan, Raja, & Deepti, 2019).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPDMIWUHFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)
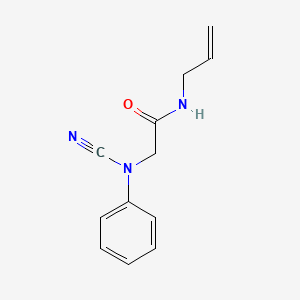
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)
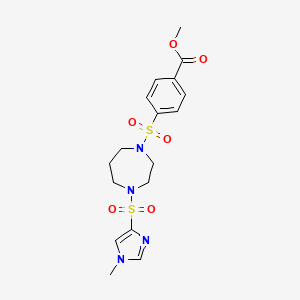

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)
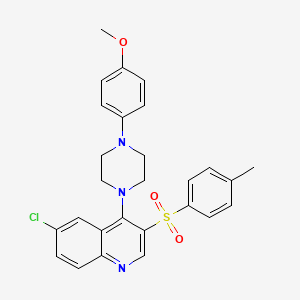
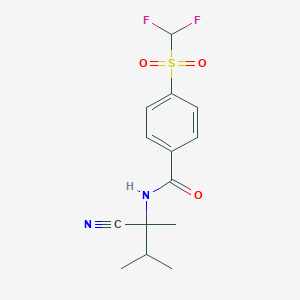
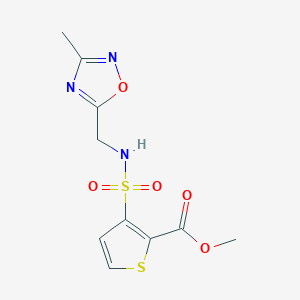

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
